3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Description
3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a pyrazole-based compound with a trifluoroethyl group at the 1-position and a 2-ethylpiperidinyl carbonyl moiety at the 3-position. The trifluoroethyl group enhances metabolic stability due to its strong electronegativity and resistance to oxidative degradation . The 2-ethylpiperidine substituent introduces a bulky, lipophilic group that may influence target binding affinity and pharmacokinetic properties. This compound is synthesized via sequential alkylation and coupling reactions, as inferred from related pyrazole-4-amine derivatives (e.g., alkylation of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine followed by piperidinyl carbonyl incorporation) .
Properties
IUPAC Name |
[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-(2-ethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4O/c1-2-9-5-3-4-6-20(9)12(21)11-10(17)7-19(18-11)8-13(14,15)16/h7,9H,2-6,8,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHRZFJGZYUZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NN(C=C2N)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and analogs:
Analysis of Structural and Functional Differences
Trifluoroethyl vs. Difluoroethyl Substituents The target compound’s trifluoroethyl group (CF₃CH₂) provides greater electronegativity and metabolic stability compared to the difluoroethyl (CF₂CH₂) analog . This difference may reduce oxidative metabolism in vivo, prolonging half-life. However, the trifluoroethyl group increases molecular weight and lipophilicity (clogP ~2.8 vs.
Piperidinyl Carbonyl Variations
- The 2-ethylpiperidinyl moiety in the target compound introduces steric bulk compared to 3-methylpiperidinyl or cyclopropyl substituents. This may enhance target binding through van der Waals interactions but could limit blood-brain barrier penetration.
- Piperidinyl carbonyl groups generally improve solubility via hydrogen-bonding capacity, though this is offset by the lipophilic ethyl group in the target compound .
Amine Position and Salt Forms
- The 4-amine group in the target compound and its analogs is critical for hydrogen bonding with biological targets. The hydrochloride salt form in cyclopropyl analog improves crystallinity and formulation stability compared to free bases.
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